molecular formula C9H7ClN2O2 B1354253 Methyl 2-chloro-1H-benzimidazole-5-carboxylate CAS No. 683242-75-3

Methyl 2-chloro-1H-benzimidazole-5-carboxylate

Cat. No.: B1354253
CAS No.: 683242-75-3
M. Wt: 210.62 g/mol
InChI Key: USTUYGJVCPXGJG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1H-benzimidazole-5-carboxylate (CAS 683242-75-3) is a high-purity benzimidazole derivative supplied with a typical specification of 95% purity . This compound is structurally characterized by a methyl carboxylate group at the 5-position and a reactive chlorine atom at the 2-position of the benzimidazole scaffold. This specific molecular architecture makes it a versatile and valuable synthetic intermediate for medicinal chemistry and drug discovery research. The reactive chloro and ester functional groups serve as excellent handles for further synthetic elaboration via nucleophilic substitution and hydrolysis reactions, allowing researchers to generate a diverse array of novel compounds for biological screening . As such, it is primarily used in the exploration and development of new pharmacologically active molecules. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-chloro-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTUYGJVCPXGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol to form the desired product . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high purity and yield of the final product .

Scientific Research Applications

Anticancer Applications

Methyl 2-chloro-1H-benzimidazole-5-carboxylate exhibits significant anticancer activity, making it a candidate for further research in oncology.

Case Studies

  • Breast Cancer : Research has demonstrated that this compound displays significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating substantial inhibition of cell proliferation.
  • Cervical Cancer : The compound has been reported to cause G2-M phase arrest followed by cell death in cervical cancer cells, highlighting its effectiveness in targeting specific cancer types .

Antimicrobial Properties

Beyond its anticancer applications, this compound has demonstrated promising antimicrobial activity.

  • Broad Spectrum Activity : The compound has been evaluated against various bacterial strains and fungi, showing efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Research Findings

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial effects. For instance, compounds synthesized from benzimidazole structures have shown potent activity against multiple microbial strains .

Drug Development Potential

This compound is being explored as a lead compound for the development of new pharmaceutical agents.

Pharmaceutical Applications

  • Targeting Various Diseases : Its unique structural features allow it to interact with various biological targets, making it a versatile candidate for drug development aimed at treating not only cancer but also infectious diseases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzimidazole derivatives vary widely based on substituent type and position. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Differences Biological Implications
Methyl 2-chloro-1H-benzimidazole-5-carboxylate Cl (2-position), COOMe (5-position) Balanced electrophilicity and lipophilicity High anticancer activity
2-Methyl-1H-benzimidazole-5-carboxylic acid Me (2-position), COOH (5-position) Lacks Cl; carboxylic acid reduces lipophilicity Moderate antimicrobial activity
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzimidazole-6-carboxylate Cl (5), SH (2), Me (1), COOMe (6) Mercapto group introduces thiol reactivity Enhanced reactivity in redox environments
2-Amino-1H-benzimidazole-5-carboxylic acid NH₂ (2), COOH (5) Amino group increases hydrogen bonding Potential for enzyme inhibition

Key Observations :

  • The chlorine atom at the 2-position in the target compound enhances electrophilicity, favoring interactions with nucleophilic residues in biological targets (e.g., cysteine thiols in enzymes) .
  • Methyl carboxylate at the 5-position improves solubility in organic solvents compared to carboxylic acid analogs, aiding in drug formulation .

Positional Isomerism and Bioactivity

The position of substituents significantly impacts biological activity. For example:

Compound Name Substituent Positions Anticancer Activity Antimicrobial Activity
This compound Cl (2), COOMe (5) High Moderate
Methyl 2-chloro-1H-benzimidazole-6-carboxylate Cl (2), COOMe (6) Moderate Low
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzimidazole-5-carboxylate Cl (6), thioether (2) Moderate High (broad-spectrum)

Key Findings :

  • Position 5 carboxylates (target compound) exhibit higher anticancer activity than positional isomers (e.g., 6-carboxylate), likely due to optimized steric interactions with target proteins .
  • Thioether-linked derivatives (e.g., ) show enhanced antimicrobial activity, attributed to sulfur's role in disrupting microbial membranes .

Functional Group Modifications

Replacing the chlorine or ester group alters chemical and biological profiles:

Modification Type Example Compound Effect on Properties
Chlorine Replacement Methyl 2-methyl-1H-benzimidazole-5-carboxylate Reduced electrophilicity; lower bioactivity
Ester Hydrolysis 2-Chloro-1H-benzimidazole-5-carboxylic acid Increased polarity; reduced cell permeability
Addition of Mercapto Methyl 5-chloro-2-mercapto-1H-benzimidazole-6-carboxylate Enhanced metal chelation and redox activity

Critical Insight : The chlorine atom and methyl ester in the target compound create a synergistic balance between reactivity and bioavailability, making it a more potent therapeutic candidate than analogs with alternative substituents .

Biological Activity

Methyl 2-chloro-1H-benzimidazole-5-carboxylate (MCBC) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of MCBC, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Target Interactions
MCBC primarily targets cancer cells, exhibiting significant anticancer properties. The mechanism of action involves interactions with multiple biochemical pathways, often linked to the inhibition of cell proliferation. Benzimidazole derivatives, including MCBC, are known to act as inhibitors of topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cancer cell growth and survival .

Biochemical Pathways
The interactions of MCBC with cellular targets involve various mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, leading to structural alterations that prevent replication.
  • Enzyme Inhibition : MCBC has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases .
  • Epigenetic Modulation : Some studies suggest that benzimidazole derivatives may also function as epigenetic regulators, influencing gene expression related to cell cycle and apoptosis .

Anticancer Activity

Research has demonstrated that MCBC exhibits potent antiproliferative effects against various cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : MCBC showed significant inhibition with an IC50 value indicating effective concentrations required to reduce cell viability .
  • Mechanistic Studies : Studies indicate that the anticancer activity is correlated with the substitution pattern around the benzimidazole nucleus, which influences its lipophilicity and ability to penetrate lipid membranes .

Antimicrobial Properties

In addition to its anticancer activity, MCBC has been evaluated for its antimicrobial properties:

  • Antibacterial Activity : It has shown moderate activity against Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported in studies assessing similar benzimidazole derivatives .
  • Antifungal Activity : MCBC also demonstrated antifungal activity against strains like Candida albicans, suggesting a broad spectrum of action that could be beneficial in treating infections in immunocompromised patients .

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of MCBC and related compounds:

Study Findings Cell Line/Pathogen Tested IC50/MIC Values
Anticancer activity confirmed.MDA-MB-231 (breast cancer)IC50 values indicating significant inhibition.
Best antiproliferative activity among derivatives tested.Various cancer cell linesIC50 = 16.38 μM for optimal derivative.
Demonstrated topoisomerase inhibition.Various cancer modelsIC50 values < 14.1 μM for effective derivatives.
Moderate antibacterial activity observed.Staphylococcus aureus, E. coliMIC values around 8 μg/mL for certain strains.

Q & A

Basic: What synthetic strategies are optimal for preparing Methyl 2-chloro-1H-benzimidazole-5-carboxylate?

Answer:
The synthesis typically involves cyclization of a substituted diamine precursor with a carbonyl source. For example:

  • Route A: React 4-chloro-3-nitrobenzoic acid methyl ester with o-phenylenediamine derivatives under reductive conditions (e.g., Na₂S₂O₅ in DMF), followed by chlorination at the 2-position using POCl₃ .
  • Route B: Direct cyclocondensation of methyl 5-amino-2-chlorobenzoate with formamide derivatives under acidic conditions .
    Key Considerations:
  • Control reaction temperature (80–120°C) to avoid decarboxylation.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify substituent positions (e.g., chloro at C2, ester at C5) and confirm benzimidazole ring formation. Aromatic protons typically appear at δ 7.2–8.5 ppm .
  • IR Spectroscopy: Detect C=O stretch (~1700 cm⁻¹) and N-H stretch (~3400 cm⁻¹) .
  • X-ray Crystallography: Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). The chloro and ester groups influence hydrogen-bonding patterns (e.g., N-H···O interactions) .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?

Answer:

  • Step 1: Validate purity via HPLC or elemental analysis to rule out impurities.
  • Step 2: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or dynamic processes.
  • Step 3: Use X-ray crystallography to confirm solid-state conformation, which may differ from solution-phase structures .

Advanced: How does the 2-chloro substituent influence the compound’s reactivity and intermolecular interactions?

Answer:

  • Electronic Effects: The electron-withdrawing chloro group reduces electron density at N1, making the benzimidazole ring less nucleophilic. This impacts metal coordination or electrophilic substitution reactions.
  • Hydrogen Bonding: The chloro group can participate in weak C-H···Cl interactions, while the ester carbonyl acts as a hydrogen-bond acceptor. Graph set analysis (e.g., Etter’s rules) reveals motifs like R22(8)R_2^2(8) for N-H···O bonds in crystals .

Advanced: What methodologies are recommended for evaluating its biological activity (e.g., antimicrobial, anticancer)?

Answer:

  • In vitro Assays:
    • Antimicrobial: Test against Gram-positive/negative bacteria (MIC via broth microdilution).
    • Anticancer: Screen in cancer cell lines (e.g., MTT assay) and compare with controls like 5-fluorouracil.
  • Structure-Activity Relationship (SAR): Modify the ester (e.g., replace methyl with ethyl) or chloro group to assess potency changes. Use docking studies to predict interactions with targets like tubulin or kinases .

Advanced: How can computational modeling optimize the design of derivatives with enhanced properties?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with PARP-1 or topoisomerase II).
  • QSAR Models: Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data.
  • Crystal Engineering: Predict packing motifs using Mercury software, leveraging hydrogen-bonding patterns from crystallographic data .

Basic: What are common challenges in purifying this compound?

Answer:

  • Issue 1: Low solubility in polar solvents due to aromaticity. Use mixed solvents (e.g., DCM/methanol) for column chromatography.
  • Issue 2: Byproducts from incomplete cyclization. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Solution: Recrystallize from hot ethanol to isolate high-purity crystals (>98%) .

Advanced: How does the compound’s solid-state stability relate to its hydrogen-bonding network?

Answer:

  • Stability Analysis: Thermogravimetric analysis (TGA) shows decomposition >200°C. Hydrogen bonds (e.g., N-H···O) enhance thermal stability by reinforcing crystal packing.
  • Storage: Store in airtight containers under inert gas to prevent hydrolysis of the ester group. Hygroscopicity is low due to limited polar surface area .

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